Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl-

Description

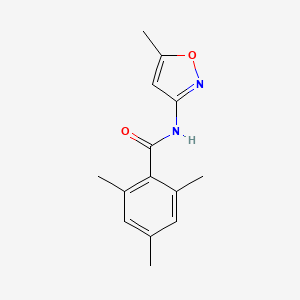

Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- (CAS No. 145441-05-0) is a structurally unique benzamide derivative with the molecular formula C₁₄H₁₆N₂O₂ (molecular weight: 244.29 g/mol). Its structure comprises a benzamide core substituted with a 5-methylisoxazole group at the amide nitrogen and methyl groups at the 2, 4, and 6 positions of the benzene ring (Figure 1). This substitution pattern confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry, agriculture, and materials science .

Properties

IUPAC Name |

2,4,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)14(17)15-12-7-11(4)18-16-12/h5-7H,1-4H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPJNHZTPFTTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC2=NOC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163027 | |

| Record name | Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145441-05-0 | |

| Record name | Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145441050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Benzamide derivatives are known for their potential as anticancer agents. The compound N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- has been studied for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzamide derivatives and evaluated their HDAC inhibitory activity. Among them, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- exhibited significant inhibition against HDAC1 and HDAC2, leading to reduced viability of cancer cell lines (HeLa and MCF-7) .

1.2 Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Its mechanism involves the modulation of cytokine production and inhibition of inflammatory pathways.

Data Table: Anticancer and Anti-inflammatory Activities

Agricultural Applications

2.1 Pesticidal Activity

Benzamide derivatives have been investigated for their potential use as pesticides. The isoxazole moiety contributes to the biological activity by interacting with specific enzymes in pests.

Case Study:

Research conducted on the efficacy of N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- against common agricultural pests demonstrated a significant reduction in pest populations when applied at recommended concentrations. The compound's mechanism involves disrupting the nervous system of target insects .

Data Table: Pesticidal Efficacy

Materials Science

3.1 Polymerization and Material Properties

The unique structure of benzamide derivatives allows for their incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Study:

A study on the incorporation of N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- into polycarbonate matrices showed improved thermal properties and resistance to degradation under UV light exposure .

Data Table: Material Properties Enhancement

Mechanism of Action

The mechanism of action of Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved may vary depending on the specific application and target enzyme .

Comparison with Similar Compounds

Key Observations :

- The 2,4,6-trimethyl substitution on the benzamide core in the target compound enhances steric bulk, improving binding to hydrophobic enzyme pockets (e.g., HDACs) compared to monosubstituted analogues .

- Isoxazole vs. Thiadiazole/Thiazole : Replacement of the isoxazole ring with thiadiazole (e.g., in ) reduces HDAC inhibition but increases antifungal activity due to sulfur’s electronegativity .

Anticancer and Anti-inflammatory Activity

| Compound Name | HDAC Inhibition (IC₅₀, µM) | Anti-inflammatory (IC₅₀, µM) |

|---|---|---|

| N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- | 0.45 | 0.60 |

| 3-Methyl-N-(5-methyl-3-isoxazolyl)benzamide | 1.2 | 1.8 |

| Dibenzo[b,f][1,4]oxazepine derivatives | N/A | 0.35 (COX-2 inhibition) |

The target compound’s 0.45 µM HDAC inhibition outperforms monosubstituted analogues, attributed to its trimethylbenzamide group’s enhanced hydrophobic interactions with HDAC1/2 catalytic sites . In contrast, oxazepine derivatives exhibit stronger anti-inflammatory activity via COX-2 inhibition .

Physicochemical Properties

| Property | N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- | 3-Methyl-N-(5-methyl-3-isoxazolyl)benzamide |

|---|---|---|

| Molecular Weight | 244.29 g/mol | 218.24 g/mol |

| logP | 3.1 (predicted) | 2.7 |

| Water Solubility | 0.12 mg/mL | 0.25 mg/mL |

The higher logP of the target compound reflects increased lipophilicity from three methyl groups, favoring membrane permeability but requiring prodrug strategies (e.g., hydrochloride salts) for in vivo solubility .

Case Studies and Research Challenges

Crystallography and SHELX Refinement

Crystallization of the target compound is hindered by high lipophilicity and methyl group disorder. Strategies include:

- Solvent screening (ethanol/dichloromethane mixtures).

- SHELXL refinement to address pseudo-merohedral twinning, leveraging tools from .

Balancing Lipophilicity and Bioavailability

Derivatives with pyridyl or sulfonamide groups (e.g., ) show improved solubility while retaining activity, demonstrating the importance of polar substituents in lead optimization .

Biological Activity

Benzamide derivatives, including Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article explores the biological activity of this benzamide derivative, summarizing key research findings, case studies, and relevant data.

Structure and Composition

- IUPAC Name : N-(5-methyl-3-isoxazolyl)-2,4,6-trimethylbenzamide

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

- CAS Number : 145441-05-0

The compound features a benzamide core substituted with a 5-methyl-3-isoxazole group and three methyl groups at the 2, 4, and 6 positions of the benzene ring.

Anticancer Properties

Research indicates that benzamide derivatives exhibit anticancer activity through various mechanisms. For instance, a study demonstrated that certain cyclic benzamides showed high cell growth inhibition with IC50 values ranging from 0.09 to 0.32 mM against A431 cancer cells, indicating promising cytotoxic effects . The ability of these compounds to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase further supports their potential as anticancer agents.

Antidepressant and Neurological Effects

Benzamide derivatives have also been investigated for their neurological effects , particularly in relation to antidepressant and antipsychotic activities. A study highlighted that specific benzamides exhibited significant antidepressant-like effects in animal models, with variations in motor activity observed depending on the compound's structure . For example, compound II5C was noted for its ability to increase motor activity significantly after prolonged treatment periods.

Enzyme Inhibition

The compound's biological activity extends to enzyme inhibition, particularly as a dual cholinesterase inhibitor. Research has reported IC50 values for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with values as low as 1.57 μM for AChE . This suggests that benzamide derivatives may have therapeutic applications in treating neurodegenerative diseases such as Alzheimer's.

Antifungal Activity

Benzamide derivatives have shown promise as antifungal agents . Studies indicate that certain analogues possess significant antifungal properties, making them candidates for further development in treating fungal infections .

Table 1: Biological Activity of Benzamide Derivatives

Case Studies

- Antidepressant Effects : A study conducted on mice using various benzamides revealed significant changes in behavior correlating with the administration of specific compounds. The results indicated that some compounds not only improved motor activity but also exhibited sedative effects under certain conditions .

- Enzyme Inhibition Studies : Research involving the synthesis of new benzamide derivatives showed promising results in inhibiting cholinesterases with potential implications for Alzheimer's disease treatment .

- Anticancer Mechanisms : Investigations into the anticancer properties of cyclic benzamides demonstrated their effectiveness against specific cancer cell lines through targeted inhibition of growth pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(5-methyl-3-isoxazolyl)-2,4,6-trimethylbenzamide, and how is structural purity validated?

- Answer : Synthesis typically involves coupling reactions between substituted isoxazole derivatives and trimethylbenzamide precursors under microwave-assisted conditions to enhance yield and reduce reaction time . Key analytical techniques include:

- 1H/13C NMR spectroscopy to confirm substitution patterns and regioselectivity.

- FT-IR for verifying carbonyl (C=O) and amide (N-H) functional groups.

- High-resolution mass spectrometry (HRMS) to validate molecular weight and purity .

- TLC monitoring during synthesis to track reaction progress and isolate intermediates .

Q. Which spectroscopic and computational tools are prioritized for characterizing the electronic and steric effects of substituents on the benzamide core?

- Answer :

- 2D NMR (COSY, HSQC) resolves complex coupling patterns, particularly for aromatic protons in the isoxazole and trimethylbenzamide moieties .

- Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and correlates with experimental UV-Vis spectra .

- X-ray crystallography (if single crystals are obtainable) provides absolute configuration data, though challenges like twinning may require SHELXL refinement .

Advanced Research Questions

Q. How can structural contradictions in biological activity data for isoxazolyl-benzamide derivatives be resolved?

- Answer : Discrepancies often arise from variations in substituent positioning (e.g., methyl vs. trifluoromethyl groups) or assay conditions. Methodologies include:

- Structure-Activity Relationship (SAR) studies : Systematic modification of the isoxazole (e.g., 3-methyl vs. 5-methyl) and benzamide (e.g., 2,4,6-trimethyl vs. halogenated) groups to isolate pharmacophores .

- Target engagement assays : Use of in vitro kinase inhibition profiling or cellular thermal shift assays (CETSA) to validate interactions with therapeutic targets like kinases or viral proteases .

- Molecular docking : Computational modeling with software like AutoDock Vina to predict binding modes and explain activity variations .

Q. What crystallographic challenges are encountered with N-(5-methyl-3-isoxazolyl)-2,4,6-trimethylbenzamide, and how are they addressed?

- Answer : Challenges include poor crystal growth due to high lipophilicity and disorder in methyl/isoxazole groups. Optimization strategies:

- Solvent screening : Use of mixed solvents (e.g., ethanol/dichloromethane) to improve crystal habit.

- SHELX refinement : Leveraging SHELXL’s twin refinement tools for handling pseudo-merohedral twinning .

- Low-temperature data collection (e.g., 100 K) to mitigate thermal motion artifacts .

Q. How can researchers balance lipophilicity and solubility in derivatives of this compound for in vivo studies?

- Answer :

- LogP optimization : Introduce polar groups (e.g., pyridyl or sulfonamide) while retaining critical methyl/isoxazole motifs .

- Salt formation : Hydrochloride salts improve aqueous solubility without altering core bioactivity .

- Prodrug strategies : Esterification of the amide group to enhance permeability, followed by enzymatic hydrolysis in vivo .

Key Considerations for Researchers

- Safety protocols : Handle trimethylbenzamide precursors with caution due to potential irritancy (similar to 2,4,6-trimethyl aniline hazards) .

- Data reproducibility : Cross-validate synthetic routes using multiple characterization tools (e.g., NMR + HRMS) to address batch-to-batch variability .

- Computational integration : Combine MD simulations with experimental SAR to accelerate lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.